2-(4-Hydroxyphenoxy)propionic acid hydrazide
Overview
Description
“2-(4-Hydroxyphenoxy)propionic acid hydrazide” is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 . It is used for research purposes and is an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides . It is also a degradation product of Cyhalofop-butyl, an aryloxyphenoxypropionate compound used as a herbicide to eliminate grass weeds in rice fields .
Synthesis Analysis
The synthesis of “2-(4-Hydroxyphenoxy)propionic acid hydrazide” involves the use of benzenediol and ethyl lactate as raw materials. The diether is prevented from generating through monohydroxy protection, and 2-(4-Hydroxyphenoxy)propionic acid is prepared through hydroxyl deprotection and hydrolysis .
Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxyphenoxy)propionic acid hydrazide” is represented by the molecular formula C9H12N2O3 .
Chemical Reactions Analysis
The reaction of “2-(4-Hydroxyphenoxy)propionic acid hydrazide” proceeds regioselectively with an isomeric purity near 98%, yielding the desired R-isomer of HPOPA with an enantiomeric excess of 60%. 18O-labeling experiments showed that the phenolic hydroxyl in HPOPA originated from H2O2, establishing that the reaction is mechanistically a peroxygenation .
Physical And Chemical Properties Analysis
“2-(4-Hydroxyphenoxy)propionic acid hydrazide” is a white to off-white powder or crystal . It has a molecular weight of 196.2 and a molecular formula of C9H12N2O3 .
Mechanism of Action
R-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA) is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides. R-HPPA could be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .
Safety and Hazards
Future Directions
There is ongoing research into improving the biosynthesis of R-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA) through microbial hydroxylation. This research includes the development of high-throughput screening methods for identifying microorganisms with enhanced R-HPPA biosynthesis capacity . Another area of research is the development of a two-stage bioreactor combining agitation and static incubation to further increase R-HPPA production .
properties
IUPAC Name |
2-(4-hydroxyphenoxy)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(9(13)11-10)14-8-4-2-7(12)3-5-8/h2-6,12H,10H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBOJHNDQRJZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375725 | |
Record name | 2-(4-hydroxyphenoxy)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
845879-32-5 | |
Record name | 2-(4-hydroxyphenoxy)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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